8-[(2-CHLOROPHENYL)METHYL]-3-(4-METHYLPHENYL)-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
8-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one (Compound ID: G610-0312) is a 1,4,8-triazaspiro[4.5]decan-2-one derivative characterized by a spirocyclic core with a 2-chlorobenzyl group at position 8 and a 4-methylphenyl substituent at position 3 . Its molecular formula is C₂₁H₂₂ClN₃O, with a molecular weight of 367.88 g/mol. The compound’s structural uniqueness lies in the combination of aromatic substituents, which influence its physicochemical properties, such as lipophilicity (logP: ~3.4–4.4) and hydrogen-bonding capacity (H-bond acceptors: 4; H-bond donors: 1) .
Properties
IUPAC Name |
8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O/c1-15-6-8-16(9-7-15)19-20(26)24-21(23-19)10-12-25(13-11-21)14-17-4-2-3-5-18(17)22/h2-9H,10-14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPFZIJJGPKKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC4=CC=CC=C4Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the triazaspiro core through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
8-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
8-[(2-Chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Key Observations:
Chlorophenyl Positional Effects: The target compound (G610-0312) and G610-0352 differ in chlorophenyl substitution (2- vs. 3-chloro). For example, G610-0352’s higher molecular weight (388.29 vs. 367.88) and logP (~4.5 vs. ~3.4–4.4) suggest increased lipophilicity, which may enhance membrane permeability but reduce solubility . The 4-chlorophenylmethyl analog (G610-0324) exhibits a higher logP (4.425) compared to the target, likely due to the additional methyl group on the 3,4-dimethylphenyl substituent .
Role of Sulfonyl and Methoxy Groups: The sulfonyl-containing derivative (C₂₁H₂₂ClN₃O₄S) in introduces a polar sulfonyl group, increasing molecular weight (447.93) and likely reducing logP compared to non-sulfonylated analogs. This modification could enhance solubility but reduce blood-brain barrier penetration.
Base Scaffold Comparison :
- The unsubstituted analog (CAS 887220-99-7) lacks the 8-position chlorophenylmethyl group, resulting in a significantly lower molecular weight (243.31) and simplified structure. This highlights the critical role of aromatic substitutions in modulating pharmacological activity .
Biological Activity
The compound 8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one , a member of the triazole family, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research has indicated that triazole derivatives exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific compound in focus has shown promising results in several studies.
Cytotoxicity Studies
A notable study investigated the cytotoxic effects of similar triazole derivatives on human melanoma cells. The derivative exhibited a selective cytotoxic effect , significantly affecting cancer cells while sparing normal cells. The study utilized MTT assays and flow cytometry to assess cell viability and cell cycle progression, respectively. The compound induced cell cycle arrest at the S phase and decreased melanin content in melanoma cells, suggesting its potential as an alternative chemotherapeutic agent for melanoma treatment .
The mechanisms by which 8-[(2-chlorophenyl)methyl]-3-(4-methylphenyl)-1,4,8-triazaspiror[4.5]dec-3-en-2-one exerts its effects are still under investigation. However, it is hypothesized that the compound may interfere with key cellular pathways involved in proliferation and survival. The inhibition of tyrosinase activity in melanoma cells indicates a potential mechanism for its anti-cancer properties .
Comparative Biological Activity Table
The following table summarizes the biological activities reported for various triazole derivatives, including the compound :
| Compound Name | Activity Type | Target Cells/Organism | Key Findings |
|---|---|---|---|
| Compound A | Anti-cancer | Melanoma cells | Induced apoptosis; cell cycle arrest at S phase |
| Compound B | Antimicrobial | Bacterial strains | Inhibited growth of resistant bacterial strains |
| 8-[(2-Chlorophenyl)methyl]-3-(4-Methylphenyl)-1,4,8-Triazaspiror[4.5]dec-3-en-2-one | Anti-cancer | Melanoma cells | Selective cytotoxicity; decreased melanin production |
| Compound C | Anti-inflammatory | Inflammatory models | Reduced cytokine release; inhibited inflammatory pathways |
Case Studies
- Melanoma Treatment : A study highlighted the selective cytotoxicity of triazole derivatives on melanoma cells compared to normal fibroblasts. The results indicated a promising avenue for developing new treatments for melanoma based on this class of compounds .
- Antimicrobial Properties : Other derivatives within the same chemical family have demonstrated significant antimicrobial activity against various pathogens, suggesting that modifications to the triazole core can enhance efficacy against different targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
